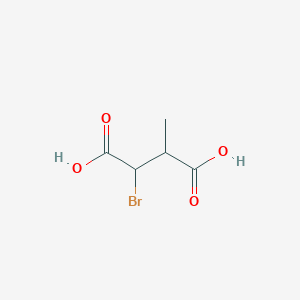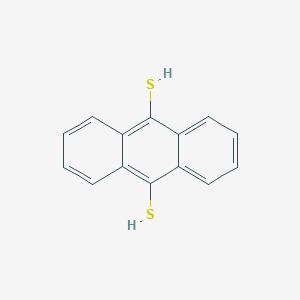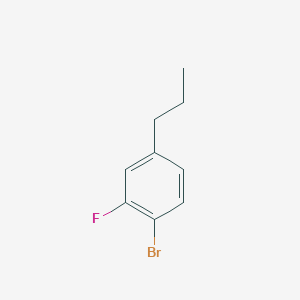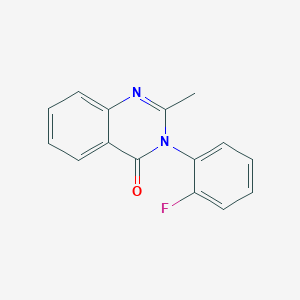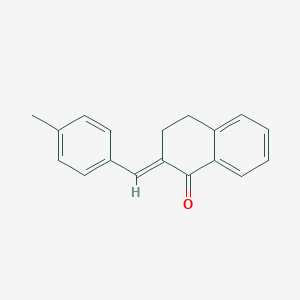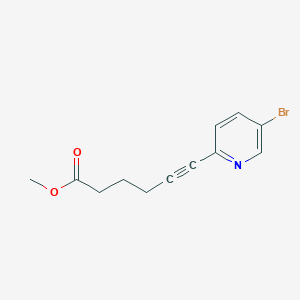
Methyl6-(5-bromo-2-pyridinyl)-5-hexynoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl6-(5-bromo-2-pyridinyl)-5-hexynoate, also known as MBPH, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a pyridine ring and an alkyne group, which makes it a versatile building block for the synthesis of numerous complex molecules. In
科学的研究の応用
Methyl6-(5-bromo-2-pyridinyl)-5-hexynoate has been used in various scientific research studies due to its potential applications in different fields. In the field of medicinal chemistry, Methyl6-(5-bromo-2-pyridinyl)-5-hexynoate has been used as a building block for the synthesis of various bioactive molecules such as anticancer agents, antimicrobial agents, and anti-inflammatory agents. In addition, Methyl6-(5-bromo-2-pyridinyl)-5-hexynoate has been used as a ligand in the development of catalysts for organic transformations. Methyl6-(5-bromo-2-pyridinyl)-5-hexynoate has also been used in the field of materials science for the synthesis of functionalized polymers and nanoparticles.
作用機序
The mechanism of action of Methyl6-(5-bromo-2-pyridinyl)-5-hexynoate is not well understood, but it is believed to interact with various biological targets such as enzymes and receptors. Methyl6-(5-bromo-2-pyridinyl)-5-hexynoate has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to possess antimicrobial activity by disrupting the cell membrane of bacteria. Furthermore, Methyl6-(5-bromo-2-pyridinyl)-5-hexynoate has been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
生化学的および生理学的効果
Methyl6-(5-bromo-2-pyridinyl)-5-hexynoate has been shown to have various biochemical and physiological effects. In vitro studies have shown that Methyl6-(5-bromo-2-pyridinyl)-5-hexynoate inhibits the activity of various enzymes such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase. In addition, Methyl6-(5-bromo-2-pyridinyl)-5-hexynoate has been shown to interact with various receptors such as GABA receptors and dopamine receptors. In vivo studies have shown that Methyl6-(5-bromo-2-pyridinyl)-5-hexynoate exhibits low toxicity and does not cause significant adverse effects in animals.
実験室実験の利点と制限
Methyl6-(5-bromo-2-pyridinyl)-5-hexynoate has several advantages as a building block for the synthesis of bioactive molecules. It is readily available, easy to handle, and has a high purity. In addition, Methyl6-(5-bromo-2-pyridinyl)-5-hexynoate can be easily functionalized to introduce various functional groups. However, the limitations of using Methyl6-(5-bromo-2-pyridinyl)-5-hexynoate in lab experiments include its relatively high cost and its sensitivity to air and moisture.
将来の方向性
There are several future directions for the research on Methyl6-(5-bromo-2-pyridinyl)-5-hexynoate. One of the potential applications of Methyl6-(5-bromo-2-pyridinyl)-5-hexynoate is in the development of new anticancer agents. Further studies are needed to elucidate the mechanism of action of Methyl6-(5-bromo-2-pyridinyl)-5-hexynoate and to identify its specific targets in cancer cells. In addition, Methyl6-(5-bromo-2-pyridinyl)-5-hexynoate can be used as a building block for the synthesis of new antimicrobial agents to combat antibiotic-resistant bacteria. Furthermore, Methyl6-(5-bromo-2-pyridinyl)-5-hexynoate can be used in the development of new catalysts for organic transformations.
合成法
The synthesis of Methyl6-(5-bromo-2-pyridinyl)-5-hexynoate involves the reaction of 5-bromo-2-pyridinecarboxylic acid with propargyl alcohol in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then treated with methyl chloroformate to yield Methyl6-(5-bromo-2-pyridinyl)-5-hexynoate. This method has been optimized to achieve high yields and purity of the product.
特性
CAS番号 |
111770-83-3 |
|---|---|
製品名 |
Methyl6-(5-bromo-2-pyridinyl)-5-hexynoate |
分子式 |
C12H12BrNO2 |
分子量 |
282.13 g/mol |
IUPAC名 |
methyl 6-(5-bromopyridin-2-yl)hex-5-ynoate |
InChI |
InChI=1S/C12H12BrNO2/c1-16-12(15)6-4-2-3-5-11-8-7-10(13)9-14-11/h7-9H,2,4,6H2,1H3 |
InChIキー |
RSGWGGUBASFHAU-UHFFFAOYSA-N |
SMILES |
COC(=O)CCCC#CC1=NC=C(C=C1)Br |
正規SMILES |
COC(=O)CCCC#CC1=NC=C(C=C1)Br |
同義語 |
methyl6-(5-bromo-2-pyridinyl)-5-hexynoate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



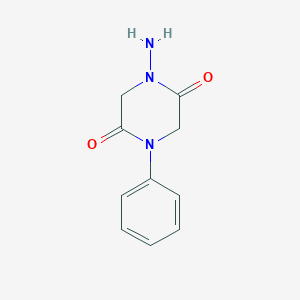

![(S)-Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one](/img/structure/B184612.png)
